dl-Aloesol

Description

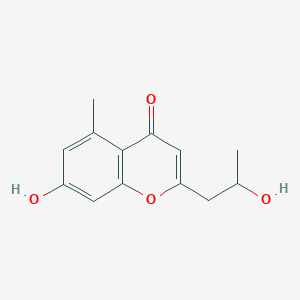

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94356-35-1 | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5 - 189 °C | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pursuit of Purity: A Technical Guide to the Natural Sources and Isolation of dl-Aloesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Aloesol, a chromone compound found within the rich chemical tapestry of the Aloe genus, has garnered interest for its potential therapeutic properties. As a C-glucosyl chromone, it represents a class of compounds with diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to efficiently obtain this compound for further investigation.

Natural Provenance of this compound

The primary natural sources of this compound and its glycosidic precursor, aloesin, are various species of the Aloe plant, most notably Aloe vera (L.) Burm.f. (also known as Aloe barbadensis Miller) and Aloe arborescens Miller.[1] These succulent plants are renowned for their complex phytochemical composition, which includes anthraquinones, chromones, polysaccharides, and glycoproteins.[1][2] this compound is typically found in the leaf exudate, often referred to as aloe latex or bitter aloes, which is distinct from the inner leaf gel.[3] The concentration of these compounds can be influenced by factors such as the plant's growing conditions and harvesting time.[4]

Isolation and Purification Methodologies

The isolation of this compound from its natural matrix is a multi-step process that involves extraction followed by chromatographic purification. The lipophilic nature of aloesol necessitates the use of organic solvents for efficient extraction from the aqueous plant material. Subsequent purification steps aim to separate it from other closely related compounds.

Experimental Protocol: Solvent Extraction of Aloesin from Aloe vera Rind

This protocol is adapted from a study optimizing the extraction of aloesin, the glycoside of aloesol, which would be a precursor for obtaining this compound.[5]

1. Sample Preparation:

-

Fresh Aloe vera leaves are washed, and the outer green rind is manually separated from the inner gel.

-

The rind is freeze-dried and then powdered to increase the surface area for extraction.

2. Solvent Extraction:

-

200 mg of powdered Aloe vera rind is mixed with 20 mL of a binary solvent mixture.[5] Effective solvent systems include aqueous mixtures of ethanol, propylene glycol, or glycerol.[5]

-

The mixture is stirred at 500 rpm.[5]

-

Extraction is carried out under varying conditions of time (10–210 min) and temperature (25–95 °C) to optimize the yield.[5]

3. Post-Extraction Processing:

-

The mixture is centrifuged at 3000 rpm for 10 minutes to separate the solid plant material from the liquid extract.[5]

-

The supernatant containing the extracted compounds is collected for further purification and analysis.

Quantitative Data: Optimization of Aloesin Extraction

The following table summarizes the optimal conditions and corresponding yields for the extraction of aloesin from Aloe vera rind using different green solvents.[5]

| Solvent System | Optimal Time (min) | Optimal Temperature (°C) | Optimal Solvent Conc. (% w/w) | Predicted Aloesin Yield (mg/L) |

| Ethanol-Water | 210 | 95 | 37 | 50 |

| Propylene Glycol-Water | 210 | 95 | 65 | 70 |

| Glycerol-Water | 210 | 95 | 70 | 60 |

Data adapted from a response surface methodology optimization study.[5]

Chromatographic Purification

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.[6]

-

Mobile Phase: A gradient elution with a mixture of methanol and acetic acid in water is effective. For instance, a gradient starting from 40% methanol and increasing to 80% over 30 minutes can be employed.[6]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[6]

-

Detection: UV detection at a wavelength of 297.5 nm is suitable for detecting aloesol and related chromones.[6]

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for preparative separation. A two-phase solvent system is employed, and the separation is based on the differential partitioning of the components between the two liquid phases.

-

Solvent Systems: Various solvent systems can be utilized, including chloroform-methanol-water (e.g., 4:2:3 v/v/v) and ethyl acetate-methanol-water (e.g., 5:1:5 v/v/v).[7]

Visualization of the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Aloe species.

Caption: Workflow for the isolation of this compound.

Concluding Remarks

The successful isolation of this compound from natural sources hinges on a systematic approach that begins with the appropriate selection and preparation of the plant material, followed by optimized extraction and sophisticated chromatographic purification. The methodologies detailed in this guide, derived from peer-reviewed research, provide a solid foundation for obtaining high-purity this compound for research and development purposes. Further refinement of these techniques may lead to improved yields and efficiency, facilitating the exploration of the therapeutic potential of this intriguing natural product.

References

- 1. Chromatographic separation and detection methods of Aloe arborescens Miller constituents: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Composition and Applications of Aloe vera Leaf Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aloesol.com [aloesol.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QUALITATIVE AND QUANTITATIVE PROFILE OF ALOIN ISOLATED FROM ALOE VERA | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Mechanisms of Action of Aloesol and Aloe-Emodin

Introduction

While the term "dl-Aloesol" is not commonly found in scientific literature, it is likely to refer to Aloesol , a chromone derivative found in Aloe vera, or the well-studied anthraquinone, Aloe-emodin , another key bioactive constituent of Aloe species. This guide provides a detailed examination of the in vitro mechanisms of action for both compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their effects on various cellular signaling pathways, present quantitative data from pertinent studies, and outline the experimental protocols used to elucidate these mechanisms.

Part 1: Aloesol

Aloesol is a chromone compound that has been investigated for its effects on melanogenesis, wound healing, and cancer signaling pathways.

Mechanism of Action: Inhibition of Melanogenesis

The most well-documented in vitro mechanism of action for aloesol is its role in the inhibition of melanin synthesis. It achieves this primarily by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.

-

Signaling Pathway: Aloesol directly interferes with the enzymatic activity of tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By competitively binding to the enzyme, aloesin reduces the production of melanin.[1][2] Some studies have also shown a synergistic inhibitory effect when co-administered with arbutin.[2]

Caption: Competitive inhibition of tyrosinase by Aloesol.

Mechanism of Action: Wound Healing

Aloesol has been shown to promote wound healing by modulating key signaling pathways involved in cell migration and tissue remodeling.[3]

-

Signaling Pathways:

-

MAPK/Rho Pathway: Aloesol activates Mitogen-Activated Protein Kinase (MAPK) signaling, including ERK and JNK, and Rho family GTPases like Cdc42 and Rac1. This activation is crucial for promoting cell migration.[3]

-

Smad Pathway: It also influences the Smad signaling pathway, which is central to the effects of TGF-β1, a key growth factor in wound healing.[3]

-

Mechanism of Action: Anticancer Effects

In the context of cancer, aloesol has demonstrated inhibitory effects on cell growth and metastasis, particularly in ovarian cancer cells.

-

Signaling Pathway:

-

MAPK Pathway: Aloesol has been observed to inhibit the phosphorylation of members of the MAPK signaling family in a dose-dependent manner in ovarian cancer cells, suggesting that its anticancer effects are mediated through this pathway.[4]

-

Wnt/β-catenin and Notch Pathways: In colorectal cancer cells, aloesol has been shown to activate the Wnt/β-catenin pathway and inhibit the Notch signaling pathway.[5]

-

Part 2: Aloe-Emodin

Aloe-emodin is an anthraquinone with a broad spectrum of reported in vitro activities, most notably its potent anticancer effects across various cancer cell lines.

Mechanism of Action: Anticancer Activity

Aloe-emodin's anticancer effects are pleiotropic, involving the induction of programmed cell death, cell cycle arrest, and the inhibition of proliferation and metastasis.[6]

-

Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Aloe-emodin deactivates the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell survival and proliferation. It has been shown to downregulate the expression of PI3K, Akt1, and mTOR in non-small cell lung carcinoma cells.[7]

-

Apoptosis Induction: It induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-9 and caspase-3.[8][9]

-

Pyroptosis Induction: In some cancer cells, like HeLa cells, aloe-emodin can induce pyroptosis, a form of inflammatory programmed cell death, through the caspase-9/3/Gasdermin E (GSDME) axis.[8]

-

MAPK Pathway: Transcriptomic analyses have revealed that aloe-emodin treatment can significantly alter gene expression related to the MAPK signaling pathway.[8]

-

p53 Signaling Pathway: The p53 signaling pathway is also implicated in the cellular response to aloe-emodin.[8]

-

Wnt/β-catenin Pathway: In melanoma cells, aloe-emodin has been found to inhibit proliferation, migration, and invasion by inactivating the Wnt/β-catenin signaling pathway.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the aqueous extract of Aloe vera and its two active components on the Wnt/β-catenin and Notch signaling pathways in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 8. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 9. Aloe-emodin, an anthraquinone, in vitro inhibits proliferation an...: Ingenta Connect [ingentaconnect.com]

- 10. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of dl-Aloesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Aloesol, a chromone derivative found in Aloe species, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and tyrosinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound [7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromen-4-one] is a racemic mixture of a naturally occurring chromone. It is often studied alongside its precursor, aloesin, and another related metabolite, aloesone.[1][2] These compounds, derived from the widely used medicinal plant Aloe vera, have demonstrated a spectrum of biological activities, suggesting their potential as therapeutic agents. This guide will focus specifically on the known biological functions of this compound, while also drawing relevant comparisons to its closely related analogs where applicable.

Tyrosinase Inhibitory Activity

One of the most well-documented activities of aloesol and its related compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in cosmetics and for treating hyperpigmentation disorders.[3][4]

Quantitative Data: Tyrosinase Inhibition

| Compound | IC50 Value (µM) | Inhibition Type | Source Organism | Reference |

| Compound 9 (related to Aloesol) | 9.8 ± 0.9 | Reversible-competitive | Mushroom | [5] |

| Kojic Acid (Positive Control) | 19.5 ± 1.5 | - | Mushroom | [5] |

Note: Data for this compound itself was not explicitly found in the provided search results, but data for a closely related and potent tyrosinase inhibitor from Aloe vera is presented.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a synthesized representation of methodologies described in the literature.[5]

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine

-

Test compound (e.g., this compound)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 130 µL of mushroom tyrosinase solution and 20 µL of the test compound at various concentrations (e.g., 6.2–25 µM).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time.

-

Initiate the enzymatic reaction by adding 50 µL of L-tyrosine solution (e.g., 0.6–12 mM).

-

Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes to monitor the formation of dopachrome.

-

The inhibitory activity is calculated using the formula: Inhibitory activity rate (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Melanogenesis Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:104871-04-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Chromones from Aloe spp., with a Focus on Aloesone as a Representative Compound for dl-Aloesol

Introduction

Aloesol and its related chromones, such as aloesone, are aromatic polyketides found in various Aloe species.[1] These compounds are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties.[1][2] Aloesin, a C-glycoside of aloesone, can be converted to aloesone by intestinal microbiota, highlighting the importance of understanding the pharmacokinetic profile of the aglycone form.[1] This technical guide synthesizes the available preclinical data on the pharmacokinetics and metabolism of aloesone in a rat model, providing a foundational understanding for drug development professionals.

Pharmacokinetics of Aloesone

A study in rats has characterized the pharmacokinetic profile of aloesone following both intravenous (IV) and oral (p.o.) administration. The findings indicate that aloesone is rapidly absorbed after oral administration, but its systemic bioavailability is low.[1][3][4]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters for aloesone in rats are summarized in the table below.[1]

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| AUC (0-t) (ng/mLh) | 200.73 ± 25.12 | 265.34 ± 35.84 |

| AUC (0-inf) (ng/mLh) | 202.94 ± 25.53 | 270.21 ± 37.12 |

| MRT (0-t) (h) | 2.54 ± 0.17 | 3.55 ± 0.31 |

| MRT (0-inf) (h) | 2.61 ± 0.19 | 3.69 ± 0.35 |

| t1/2 (h) | 2.94 ± 0.43 | 3.07 ± 0.45 |

| Cmax (ng/mL) | 165.21 ± 21.34 | 125.84 ± 18.23 |

| Tmax (h) | 0.083 ± 0.00 | 0.083 ± 0.00 |

| Vz (L/kg) | 415.72 ± 55.63 | 433.95 ± 61.28 |

| CL (L/h/kg) | 4.95 ± 0.62 | - |

| F (%) | - | 12.59 ± 1.67 |

Data are presented as mean ± standard deviation (n=5). AUC: Area under the curve; MRT: Mean residence time; t1/2: Half-life; Cmax: Maximum concentration; Tmax: Time to reach Cmax; Vz: Apparent volume of distribution; CL: Clearance; F: Bioavailability.[1]

The data reveal a short time to reach maximum plasma concentration (Tmax) of just 0.083 hours (5 minutes) for both administration routes, indicating very rapid absorption from the gastrointestinal tract.[1] However, the oral bioavailability (F) is only 12.59%, suggesting extensive first-pass metabolism or poor absorption.[1][3][4] The apparent volume of distribution (Vz) is large, indicating that aloesone distributes extensively into tissues.[1]

Experimental Protocols

The following methodologies were employed in the pharmacokinetic study of aloesone in rats.

Animal Model and Dosing

-

Species: Sprague-Dawley rats.

-

Housing: Animals were fasted for 12 hours prior to the experiment with free access to water.

-

Oral Administration: Aloesone was administered orally at a dose of 10 mg/kg.[1]

-

Intravenous Administration: Aloesone was administered via the tail vein at a dose of 1 mg/kg.[1]

Blood Sampling

-

Procedure: Blood samples (approximately 0.2-0.3 mL) were collected from the subclavian vein at predetermined time points post-dosing.[5]

-

Time Points: For a typical pharmacokinetic study, blood is collected at multiple intervals, such as 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes.[6]

-

Sample Processing: Blood samples were collected into heparinized tubes. Plasma was separated by centrifugation (e.g., 2000 x g for 10-15 minutes) and stored at -20°C or below until analysis.[5]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of aloesone in rat plasma.[1][3][7]

-

Sample Preparation: Plasma samples (50 µL) were deproteinized using acetonitrile. An internal standard (IS), such as altechromone A, was added prior to protein precipitation to ensure accuracy.[1] The mixture was vortexed and centrifuged, and the resulting supernatant was analyzed.[1]

-

Chromatography:

-

Mass Spectrometry:

The workflow for this experimental protocol is visualized in the diagram below.

References

- 1. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Effects of Aloesone from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of aloesone in rat plasma by LC-MS/MS spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of aloesone in rat plasma by LC-MS/MS spectrometry and its application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 6. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to dl-Aloesol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dl-Aloesol, a natural product with emerging biological significance. The document details its fundamental physicochemical properties, available experimental protocols, and insights into its mechanism of action, where elucidated.

Core Physicochemical Data

The essential identifiers and properties of this compound are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 104871-04-7 | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][][4] |

| Molecular Formula | C₁₃H₁₄O₄ | [1][][4] |

Biological Context and Activity

This compound is a natural product that has been isolated from the endophytic fungus Aspergillus sp.[1]. Metabolites from Aspergillus sp. have been noted for a range of biological activities, including cytotoxic, antibacterial, free radical scavenging, anti-parasitic, antiviral, and antiproliferative effects[1]. This compound itself is a secondary metabolite identified within this context[2].

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published in publicly accessible literature, general methodologies for the isolation and handling of similar fungal metabolites can be inferred.

General Isolation and Purification Workflow

A generalized workflow for obtaining this compound from its fungal source would typically involve the following stages. This process is illustrative and would require optimization for specific laboratory conditions.

Caption: Generalized workflow for this compound isolation.

Solubility and Handling

For experimental use, this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. When preparing stock solutions, it is crucial to select a solvent that is compatible with the intended biological assay. For long-term storage, refer to the supplier's certificate of analysis, though room temperature is often suitable for continental US locations[1].

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. The broad biological activities of metabolites from Aspergillus sp. suggest potential interactions with various cellular processes, but further investigation is required to elucidate the precise mechanisms of this compound.

As research progresses, it is anticipated that studies will uncover its molecular targets and its effects on signaling cascades related to cell proliferation, apoptosis, and inflammatory responses, given the described activities of related compounds.

Logical Flow for Future Mechanistic Studies

The following diagram outlines a logical progression for future research aimed at identifying the signaling pathways affected by this compound.

Caption: Logical workflow for mechanistic studies of this compound.

References

Synthesis of dl-Aloesol from Ethyl Orsellinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of dl-Aloesol, a naturally occurring chromone with potential therapeutic applications. The synthesis commences with the readily available starting material, ethyl orsellinate, and proceeds through a multi-step pathway involving key intermediates such as β-ketosulfoxides. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Synthetic Strategy Overview

The synthesis of this compound from ethyl orsellinate is a well-established route that involves the construction of the chromone core followed by side-chain modification. The key steps of this synthesis, as principally described by Manitto et al. (1986), are:

-

Protection of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups of ethyl orsellinate are protected to prevent unwanted side reactions in subsequent steps. The methoxyethoxymethyl (MEM) group is a suitable choice for this protection.

-

Formation of a β-Ketosulfoxide: The protected ethyl orsellinate is then converted into a β-ketosulfoxide intermediate. This functional group is crucial for the subsequent cyclization to form the chromone ring.

-

Cyclization to the Chromone Core: The β-ketosulfoxide undergoes an intramolecular cyclization to form the protected aloesone derivative.

-

Deprotection: The protecting groups on the chromone core are removed to yield aloesone (2-acetonyl-7-hydroxy-5-methylchromone).

-

Selective Reduction: The final step involves the selective reduction of the side-chain keto group of aloesone to a hydroxyl group, yielding this compound.

This synthetic pathway is illustrated in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in the scientific literature for the synthesis of this compound and its intermediates.

Protection of Ethyl Orsellinate

Protocol: To a solution of ethyl orsellinate in a suitable aprotic solvent such as dichloromethane, add N,N-diisopropylethylamine (DIPEA). Cool the mixture in an ice bath and add 2-methoxyethoxymethyl chloride (MEM-Cl) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the protected ethyl orsellinate.

Synthesis of the β-Ketosulfoxide Intermediate

Protocol: To a solution of methyl phenyl sulfoxide in anhydrous tetrahydrofuran (THF) at low temperature (e.g., -78 °C), add a strong base such as n-butyllithium to generate the lithiated species. To this solution, add the protected ethyl orsellinate dissolved in THF. Stir the reaction mixture at low temperature for a specified time before quenching with a saturated aqueous solution of ammonium chloride. Extract the product, and purify by chromatography to isolate the β-ketosulfoxide intermediate.

Cyclization to Protected Aloesone

Protocol: The β-ketosulfoxide intermediate is dissolved in a suitable solvent and treated with an acid catalyst (e.g., trifluoroacetic acid) to induce cyclization. The reaction is typically heated to facilitate the transformation. After the reaction is complete, the mixture is neutralized, and the product is extracted. Purification by column chromatography affords the protected aloesone.

Deprotection to Aloesone

Protocol: The protected aloesone is dissolved in a protic solvent mixture, such as THF and aqueous hydrochloric acid. The solution is stirred at room temperature or gently heated until the deprotection is complete. The product, aloesone, is then isolated by extraction and purified by recrystallization or chromatography.

Reduction to this compound

Protocol: Aloesone is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride (NaBH4) is added portion-wise to the stirred solution. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Ethyl Orsellinate | MEM-Cl, DIPEA | Dichloromethane | 0 to RT | 12-24 |

| 2 | Protected Ethyl Orsellinate | Methyl phenyl sulfoxide, n-BuLi | THF | -78 | 1-2 |

| 3 | β-Ketosulfoxide | Trifluoroacetic acid | Dichloromethane | Reflux | 2-4 |

| 4 | Protected Aloesone | Aqueous HCl | THF | RT to 50 | 1-3 |

| 5 | Aloesone | Sodium Borohydride | Methanol | 0 to RT | 0.5-1 |

Table 2: Product Yields and Characterization

| Step | Product | Typical Yield (%) | Physical Appearance |

| 1 | Protected Ethyl Orsellinate | >90 | Oil |

| 2 | β-Ketosulfoxide Intermediate | 70-80 | Viscous Oil |

| 3 | Protected Aloesone | 60-70 | Solid |

| 4 | Aloesone | >90 | Crystalline Solid |

| 5 | This compound | 85-95 | White Solid |

Logical Relationships in the Synthesis

The following diagram illustrates the key transformations and the progression of intermediates in the synthesis of this compound.

Caption: Key chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl orsellinate provides a reliable and scalable route to this biologically interesting molecule. The use of protecting groups and the strategic formation of a β-ketosulfoxide intermediate are key to the successful construction of the chromone core. The final selective reduction of the side-chain ketone is a high-yielding step that delivers the target compound. This guide provides the necessary detailed information for the replication and potential optimization of this synthetic pathway in a research and development setting.

References

dl-Aloesol: A Technical Guide to its Role as a Secondary Metabolite in Aloe

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Aloesol is a chromone derivative found within the complex phytochemical landscape of the Aloe genus. As a secondary metabolite, it is part of a diverse group of compounds that are not directly involved in the primary metabolic processes of the plant but play crucial roles in defense, adaptation, and interaction with the environment. Chromones, including this compound and its precursors, are noted for their wide range of biological activities, making them subjects of interest for pharmacological and cosmetic applications. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, analytical quantification, experimental protocols for its study, and its putative role in cellular signaling pathways, with a focus on providing actionable information for research and drug development.

Chemical Structure:

This compound, with the chemical formula C₁₃H₁₄O₄, is characterized by a benzopyran-4-one (chromone) core structure.[1] It is structurally related to other prominent chromones in Aloe, such as aloesin and aloesone.[2] The "dl-" prefix indicates that it is a racemic mixture of its dextrorotatory and levorotatory enantiomers.

Biosynthesis of this compound in Aloe

The biosynthesis of the chromone backbone in Aloe species follows the polyketide pathway. This intricate process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by specific polyketide synthases.

The proposed biosynthetic pathway begins with the formation of a pentaketide intermediate through the action of Pentaketide Chromone Synthase (PCS) . Subsequent cyclization and aromatization reactions, likely involving an Aloesone Synthase (ALS) , lead to the formation of the core chromone structure, aloesone. Aloesone can then be further modified through glycosylation to form aloesin. While the direct enzymatic conversion of aloesin to this compound within the plant has not been fully elucidated, it is understood that this compound can be formed from the metabolism of aloesin.[2] Specifically, human intestinal bacteria can cleave the C-glucosyl bond of aloesin to yield aloesone, which is subsequently reduced to this compound.[2]

References

In Silico Docking Analysis of dl-Aloesol: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico docking studies of dl-Aloesol, a chromone compound found in Aloe vera, with various therapeutic target proteins. This document details the computational methodologies, presents quantitative binding data, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound, a natural chromone derivative, has garnered interest for its potential therapeutic properties. In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with specific protein targets at the molecular level. This approach accelerates the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action before extensive experimental validation. This guide summarizes the current findings from in silico studies on this compound and its close derivatives, providing a foundation for future research and development.

Target Proteins and Binding Affinities

In silico docking studies have identified several potential protein targets for this compound and its derivatives, suggesting its involvement in a range of biological processes. The binding affinity, typically represented by a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A more negative value generally signifies a stronger and more stable interaction.

Quantitative data from various docking studies are summarized in the tables below. It is important to note that while some studies focus directly on aloesol derivatives, their structural similarity to this compound provides valuable insights into its potential bioactivity.

Table 1: Docking Scores of 8-C-Glucosyl-7-methoxy-aloesol Isomers with SARS-CoV-2 Proteins [1]

| Ligand | Target Protein | Binding Energy (kcal/mol) |

| 8-C-Glucosyl-7-methoxy-(R)-aloesol | Main Protease (Mpro) | -6.9122 |

| 8-C-Glucosyl-7-methoxy-(S)-aloesol | Main Protease (Mpro) | -6.2867 |

| 8-C-Glucosyl-7-methoxy-(R)-aloesol | Spike Glycoprotein | -5.2251 |

| 8-C-Glucosyl-7-methoxy-(S)-aloesol | Spike Glycoprotein | -4.9903 |

Table 2: Docking Scores of Aloesin and Its Derivatives with Collagenase and Elastase [2][3]

| Ligand | Target Protein | PDB ID | Docking Score |

| Aloesin | Collagenase | 2Y6I | Not specified as lowest |

| Isoaloeresin D | Collagenase | 2Y6I | -87.3 ± 4.6 |

| Aloesin | Elastase | 1BRU | -80.4 ± 2.2 |

| Isoaloeresin D | Elastase | 1BRU | -80.6 ± 1.7 |

| 7-methyl ether 2'-feruloylaloesin | Elastase | 1BRU | -81.2 ± 1.6 |

Table 3: Binding Affinity of Aloesin with Tumor Necrosis Factor-alpha (TNF-α)

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

| Aloesin | TNF-α | -7.0 |

Note: This value is for Aloesin, a closely related derivative of this compound, as identified in a study as a promising inhibitor of TNF-α.[4][5]

Experimental Protocols for In Silico Docking

The following sections outline the generalized yet detailed methodologies employed in the in silico docking of natural compounds like this compound with their target proteins. These protocols are based on common practices reported in the cited literature.

Preparation of Ligand and Protein Structures

Ligand Preparation: The three-dimensional (3D) structure of this compound is obtained from chemical databases such as PubChem. The structure is then prepared for docking using software like ChemDraw or Avogadro. This preparation involves:

-

Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

-

Charge Assignment: Appropriate partial charges are assigned to each atom.

-

Torsion Angles: Rotatable bonds are defined to allow for conformational flexibility during the docking process.

Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Protein preparation is a critical step and is typically performed using tools like AutoDockTools, PyMOL, or Discovery Studio. The process includes:

-

Removal of Water Molecules and Heteroatoms: All non-essential water molecules and co-crystallized ligands or ions are removed from the PDB file.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure.

-

Charge and Protonation State Assignment: Kollman charges are assigned, and the protonation states of amino acid residues are checked and corrected for physiological pH.

-

Defining the Binding Site: The active site or binding pocket of the protein is identified, often based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools. A grid box is then generated around this site to define the search space for the docking algorithm.

Molecular Docking Simulation

Molecular docking simulations are performed using various software packages, with AutoDock Vina being one of the most widely used for its accuracy and computational efficiency.

General Workflow using AutoDock Vina:

-

Input File Preparation: The prepared protein and ligand structures are converted to the PDBQT file format, which includes atomic charges, atom types, and torsional information.

-

Grid Box Generation: A configuration file is created that specifies the coordinates and dimensions of the grid box encompassing the binding site of the target protein.

-

Docking Execution: The docking simulation is run using the Vina executable. The software employs a Lamarckian Genetic Algorithm to explore a vast number of possible conformations and orientations of the ligand within the defined binding site.

-

Scoring and Ranking: Vina calculates the binding affinity for each predicted pose using an empirical scoring function. The results are ranked based on these scores, with the top-ranked pose representing the most probable binding mode.

Analysis of Docking Results

The output of the docking simulation is a set of ligand poses with their corresponding binding affinities. The analysis of these results involves:

-

Visualization: The protein-ligand complexes are visualized using software like PyMOL or Discovery Studio to examine the binding mode.

-

Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site are identified and analyzed. This provides insights into the key residues responsible for the binding and the overall stability of the complex.

Signaling Pathways and Logical Relationships

The identified target proteins of this compound are key components of various cellular signaling pathways. Understanding these pathways is crucial for elucidating the potential pharmacological effects of this compound.

General Workflow for In Silico Docking

The logical flow of a typical in silico docking study is depicted below.

Caption: Workflow of a typical in silico molecular docking study.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation, immunity, and apoptosis.[6][7][8] By potentially inhibiting TNF-α, this compound could exert anti-inflammatory effects.

Caption: Simplified TNF-α signaling pathway and the potential inhibitory point of this compound.

Collagenase and Elastase in Tissue Degradation

Collagenase and elastase are proteases that degrade collagen and elastin, respectively, key components of the extracellular matrix. Their overactivity is implicated in skin aging and certain diseases. This compound's potential inhibition of these enzymes suggests its utility in anti-aging and tissue-protective applications.

Caption: Role of Collagenase and Elastase in tissue degradation and potential inhibition by this compound.

SARS-CoV-2 Mpro and Spike Protein in Viral Replication and Entry

The SARS-CoV-2 Main Protease (Mpro) is essential for viral replication, while the Spike (S) protein mediates viral entry into host cells.[9][10] Targeting these proteins is a key strategy for developing antiviral therapies. The docking of aloesol derivatives to these proteins suggests a potential antiviral role.

Caption: Inhibition of SARS-CoV-2 entry and replication by targeting Spike and Mpro proteins.

Conclusion and Future Directions

The in silico docking studies summarized in this guide provide compelling evidence for the potential of this compound as a multi-target therapeutic agent. The predicted interactions with key proteins involved in inflammation, tissue degradation, and viral infection highlight its promise for further investigation.

Future research should focus on:

-

Direct Docking Studies of this compound: Performing dedicated in silico studies on this compound to obtain direct binding data and compare it with its derivatives.

-

In Vitro and In Vivo Validation: Experimental validation of the predicted binding affinities and biological activities is essential to confirm the computational findings.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to evaluate the drug-likeness and safety profile of this compound.

-

Lead Optimization: The structure of this compound can be further modified to enhance its binding affinity and selectivity for specific targets, leading to the development of more potent and targeted therapies.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.

References

- 1. Identification of Potential SARS-CoV-2 Main Protease and Spike Protein Inhibitors from the Genus Aloe: An In Silico Study for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Docking Study of Aloesin and Its Derivatives as Potential Antiaging Agents | Atlantis Press [atlantis-press.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Comprehensive role of SARS‐CoV‐2 spike glycoprotein in regulating host signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Degradation Products and Pathways of dl-Aloesol

For Researchers, Scientists, and Drug Development Professionals

Introduction to dl-Aloesol and Its Stability

This compound, a chromone derivative found in various Aloe species, is a molecule of interest for its potential biological activities. Its chemical structure, 7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromone, features a phenolic hydroxyl group and a secondary alcohol, which are susceptible to degradation under various stress conditions. Understanding the degradation profile of this compound is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of any potential drug product.

Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide outlines a comprehensive approach to investigating the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Proposed Degradation Pathways of this compound

Based on the functional groups present in the this compound molecule, several degradation pathways can be postulated.

Hydrolytic Degradation (Acidic and Basic Conditions)

The chromone ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, particularly at elevated temperatures, degradation may occur.

-

Acidic Conditions: While the core chromone structure is relatively acid-stable, prolonged exposure to strong acids at high temperatures could potentially lead to reactions involving the hydroxyl groups, although significant degradation is not anticipated.

-

Basic Conditions: The phenolic hydroxyl group at C7 is acidic and will be deprotonated under basic conditions, forming a phenoxide ion. This could make the aromatic ring more susceptible to oxidation. The potential for ring-opening of the pyrone ring under strong basic conditions exists, though it is less common for chromones compared to coumarins.

Oxidative Degradation

The phenolic hydroxyl group makes this compound susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.

-

Mechanism: Oxidation of the phenol can proceed via a free radical mechanism, potentially leading to the formation of quinone-type structures. The benzylic position adjacent to the pyrone ring could also be susceptible to oxidation. The secondary alcohol on the side chain can be oxidized to a ketone.

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions. Chromones are known to undergo various photochemical transformations.

-

Mechanism: Photo-oxidation is a likely pathway, where the absorption of light energy in the presence of oxygen can lead to the formation of reactive oxygen species that attack the molecule. This could result in the formation of hydroxylated or quinonoid products. Photochemical rearrangement or dimerization reactions are also possibilities for chromone derivatives.

Thermal Degradation

High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.

-

Mechanism: Thermally induced degradation could involve decarboxylation (if the chromone ring were to open), dehydration of the secondary alcohol, or cleavage of the side chain.

The following diagram illustrates the proposed degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, albeit hypothetical, protocols for conducting forced degradation studies on this compound.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

General Procedure

For each stress condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or a water/methanol mixture) is prepared. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Mix equal volumes of the this compound stock solution and 0.1 N HCl.

-

Heat the solution at 60 °C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 N HCl and/or at a higher temperature (e.g., 80 °C).

-

-

Base Hydrolysis:

-

Mix equal volumes of the this compound stock solution and 0.1 N NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

If no degradation is observed, repeat the experiment at a higher temperature (e.g., 60 °C) or with 1 N NaOH.

-

Oxidative Degradation

-

Mix equal volumes of the this compound stock solution and 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

If no degradation is observed, repeat the experiment with 30% H₂O₂ and/or at a higher temperature (e.g., 60 °C).

Photolytic Degradation

-

Expose the this compound solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Thermal Degradation

-

Solid State:

-

Place a thin layer of this compound powder in an oven at 80 °C for 48 hours.

-

Analyze the sample after the exposure period.

-

-

Solution State:

-

Heat the this compound stock solution at 80 °C in a water bath for 48 hours.

-

Analyze samples at appropriate time points.

-

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be the primary choice for analysis.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at the λmax of this compound and photodiode array (PDA) detection to assess peak purity.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.

-

Tandem MS (MS/MS): Fragmentation data from MS/MS experiments can provide structural information about the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation of isolated degradation products, NMR spectroscopy is essential.

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be required to fully characterize the chemical structure of the degradants.

Data Presentation (Hypothetical)

Quantitative data from the forced degradation studies should be summarized in tables for easy comparison.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | Parameters | Duration | % Degradation of this compound | No. of Degradation Products | Major Degradant (Peak Area %) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | < 5% | 1 | DP-H1 (1.2%) |

| 1 N HCl | 24 h | 8% | 2 | DP-H2 (4.5%) | |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 12% | 3 | DP-B1 (7.8%) |

| 1 N NaOH | 8 h | > 50% | 4 | DP-B2 (25.1%) | |

| Oxidative | 3% H₂O₂ | 24 h | 15% | 2 | DP-O1 (10.3%) |

| 30% H₂O₂ | 4 h | 35% | 3 | DP-O2 (18.9%) | |

| Photolytic | ICH Q1B | - | 18% | 2 | DP-P1 (12.5%) |

| Thermal (Solid) | 80 °C | 48 h | < 2% | 0 | - |

| Thermal (Solution) | 80 °C | 48 h | 10% | 1 | DP-T1 (6.7%) |

Table 2: Hypothetical Chromatographic Data of this compound and Its Degradation Products

| Peak | Retention Time (min) | Relative Retention Time | Proposed Structure |

| This compound | 15.2 | 1.00 | - |

| DP-H1 | 12.8 | 0.84 | Isomer of this compound |

| DP-B1 | 10.5 | 0.69 | Oxidized product |

| DP-O1 | 18.1 | 1.19 | Side-chain ketone |

| DP-P1 | 16.5 | 1.08 | Hydroxylated derivative |

| DP-T1 | 14.1 | 0.93 | Dehydration product |

Conclusion

This technical guide provides a comprehensive theoretical framework for investigating the degradation products and pathways of this compound. While specific experimental data is currently lacking, the proposed methodologies and logical pathways, based on the chemical nature of this compound and related compounds, offer a robust starting point for researchers. A thorough forced degradation study, employing a combination of HPLC, LC-MS, and NMR, is essential to fully characterize the stability of this compound and to develop safe and effective formulations. The successful execution of these studies will provide invaluable data for drug development professionals and contribute to the overall understanding of this promising natural product.

Spectroscopic Profile of dl-Aloesol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Aloesol, a chromone derivative found in various Aloe species and also produced by certain fungi like Aspergillus sp., has garnered interest within the scientific community for its potential biological activities, including cytotoxic, antibacterial, and free-radical scavenging properties.[1] As a natural product, its precise and thorough characterization is paramount for any further investigation into its pharmacological potential. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

Chemical Structure

This compound is the racemic mixture of 7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromen-4-one. Its structure consists of a chromone backbone substituted with a hydroxyl group, a methyl group, and a hydroxypropyl side chain.

Chemical Formula: C₁₃H₁₄O₄ Molecular Weight: 234.25 g/mol CAS Number: 104871-04-7 (for dl-racemic mixture)[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from literature sources. It is important to note that slight variations in chemical shifts can occur depending on the solvent and concentration used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.10 | s | - |

| H-6 | ~6.75 | d | 2.5 |

| H-8 | ~6.85 | d | 2.5 |

| H-1' | ~2.80 | dd | 14.0, 7.5 |

| H-1'' | ~2.95 | dd | 14.0, 4.5 |

| H-2' | ~4.10 | m | - |

| 5-CH₃ | ~2.70 | s | - |

| 2'-CH₃ | ~1.25 | d | 6.5 |

| 7-OH | Variable | br s | - |

| 2'-OH | Variable | br s | - |

Data extrapolated from related chromone structures.

Table 2: ¹³C NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~165.0 |

| C-3 | ~112.0 |

| C-4 | ~182.0 |

| C-4a | ~114.0 |

| C-5 | ~140.0 |

| C-6 | ~115.0 |

| C-7 | ~162.0 |

| C-8 | ~102.0 |

| C-8a | ~157.0 |

| C-1' | ~45.0 |

| C-2' | ~65.0 |

| 5-CH₃ | ~22.0 |

| 2'-CH₃ | ~23.0 |

Data extrapolated from related chromone structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of an Aloe vera extract typically shows the following characteristic absorption bands, which are indicative of the functional groups present in this compound.

Table 3: IR Absorption Bands for Functional Groups in this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (γ-pyrone)[2] |

| ~1610 | Strong | C=C stretching (aromatic) |

| ~1450 | Medium | C-H bending (aliphatic) |

| 1260-1000 | Strong | C-O stretching (alcohol and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aloesol, which is an isomer of aloesone, similar fragmentation patterns can be expected. In positive ion mode ESI-MS/MS, aloesone (m/z 233.2) shows a characteristic daughter ion.

Table 4: Mass Spectrometry Data of Aloesol (Predicted)

| Ion | m/z (amu) | Interpretation |

| [M+H]⁺ | 235.0965 | Protonated molecule |

| [M+Na]⁺ | 257.0784 | Sodium adduct |

| [M-H]⁻ | 233.0819 | Deprotonated molecule |

Predicted data based on the molecular formula and fragmentation of similar chromones.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

-

Isolation: this compound can be isolated from natural sources, such as Aloe species or fungal cultures, using chromatographic techniques like column chromatography over silica gel, followed by preparative HPLC.

-

Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC-UV or LC-MS.

-

Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

NMR Spectroscopy Protocol

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Set an appropriate spectral width (e.g., 0-12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters: Set a wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Similar to ¹H NMR processing.

-

IR Spectroscopy Protocol

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) is commonly used for natural product analysis.

-

Chromatographic Separation (if necessary):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI in both positive and negative ion modes to obtain comprehensive data.

-

Scan Range: A typical scan range would be m/z 100-1000.

-

MS/MS Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols for the characterization of this compound. The presented NMR, IR, and MS data, while partially extrapolated from closely related structures due to the limited availability of a complete dataset for the racemic mixture, offer a robust starting point for researchers. Adherence to the detailed experimental protocols will enable the acquisition of high-quality, reproducible data, which is essential for the unambiguous identification and further investigation of this and other natural products. As research into the bioactivity of this compound continues, the availability of comprehensive and standardized spectroscopic data will be of increasing importance to the scientific community.

References

Methodological & Application

Application Note: Quantification of dl-Aloesol in Plant Extracts and Pharmaceutical Formulations using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloesol is a chromone derivative found in the exudates of various Aloe species. As a key secondary metabolite, the quantification of dl-Aloesol is crucial for the quality control and standardization of raw plant materials and finished herbal products. Its presence and concentration can be indicative of the authenticity and potential therapeutic efficacy of Aloe-based preparations. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a robust and widely accessible analytical technique.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a gradient elution of water and an organic solvent (methanol or acetonitrile). The DAD detector allows for highly selective detection at the maximum absorbance wavelength of Aloesol, ensuring accurate quantification even in complex matrices.

Experimental Protocols

Sample Preparation

a) Plant Material (e.g., Aloe vera leaves):

-

Wash fresh Aloe vera leaves and carefully make incisions to collect the leaf exudate.

-

Alternatively, dry the leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

-

Accurately weigh approximately 1.0 g of the powdered plant material or 0.5 g of the dried exudate.

-

Transfer the weighed sample to a 50 mL conical flask and add 25 mL of methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

b) Pharmaceutical Formulations (e.g., Gels, Creams):

-

Accurately weigh an amount of the formulation equivalent to a theoretical quantity of this compound.

-

Disperse the sample in 25 mL of methanol.

-

Follow steps 5-7 from the plant material preparation protocol.

Standard Preparation

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC-DAD Instrumentation and Conditions

A standard HPLC system equipped with a degasser, quaternary pump, autosampler, column oven, and a diode-array detector is suitable.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 295 nm (with spectral scanning from 200-400 nm) |

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-DAD quantification of chromones and related phenolic compounds in Aloe species.[1] These values can be used as a benchmark for the in-house validation of the this compound method.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 1.1 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Signaling Pathway/Logical Relationship Diagram

While this compound itself is not part of a signaling pathway in the classical sense, its quantification is a critical step in the quality control pipeline for Aloe-based products. The following diagram illustrates the logical relationship from raw material to a standardized final product.

Caption: Quality control logic for standardized Aloe products.

Conclusion

The described HPLC-DAD method provides a reliable and robust approach for the quantification of this compound. Adherence to this protocol will enable researchers and manufacturers to ensure the quality, consistency, and proper labeling of Aloe vera containing products, contributing to their safety and efficacy. Method validation should be performed in accordance with internal quality standards and relevant regulatory guidelines.

References

Application Note: Quantitative Analysis of dl-Aloesol in Plant Extracts by LC-MS/MS

Introduction

dl-Aloesol is a chromone derivative found in various Aloe species, which are well-known for their medicinal properties. The quantitative determination of aloesol in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plant extracts. The method utilizes a simple sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the quality control of herbal medicines.

Experimental Protocols

1. Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

-

Maceration Extraction:

-

Weigh 1 gram of dried and powdered plant material.

-

Add 20 mL of 70% ethanol (v/v) in a suitable flask.[1]

-

Perform ultrasound-assisted extraction for 15 minutes at 25°C to enhance extraction efficiency.[1]

-

Agitate the mixture for 30 seconds using a vortex mixer.[1]

-

Filter the resulting solution first through a sintered glass filter and then through a 0.22 µm PTFE filter to remove particulate matter.[1]

-

Store the final extract at -20°C until LC-MS/MS analysis.[1]

-

-

Alternative Extraction for Aloe Vera Gel Powder (AVGP):

-

To a 50 mL flask, add the AVGP sample.

-

Add 40 mL of an extraction solvent consisting of chloroform/methanol (2:1, v/v).[2]

-

Sonication for 10 minutes at 25°C to dissolve the sample.

-

Centrifuge the mixture at 1,150 x g for 10 minutes at room temperature.

-

Collect the supernatant.

-

Evaporate the solvent under a nitrogen stream at 40°C.

-

Reconstitute the dried residue in a suitable volume of the mobile phase for injection.

-

2. LC-MS/MS Instrumentation and Conditions

The following parameters are based on methods developed for structurally similar chromone compounds and phytosterols found in Aloe extracts.[3][4]

-

Liquid Chromatography (LC) System: An Agilent 1260 Infinity II LC System or equivalent.

-

Mass Spectrometer (MS) System: An Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

-

Column: Phenomenex Kinetex XB-C18 column (2.10 mm × 50 mm, 2.6 μm) or an Ascentis Express C18 HPLC column (2.1 × 100 mm, 2.7 μm).[3][4]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Methanol.

-

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.0 min: 5-90% B

-

2.0-2.5 min: 90% B

-

2.51-3.0 min: 5% B

-

-

Flow Rate: 0.40 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 5 µL.

-

Mass Spectrometry (MS) Conditions:

3. Preparation of Standard and Quality Control Samples

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Working Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions at various concentrations (e.g., 50, 100, 500, 1000, 5000, 10000, and 20000 ng/mL).[4]

-

Calibration Standards: Prepare calibration standards by spiking a blank matrix (a plant extract known to be free of aloesol) with the working solutions to obtain final concentrations ranging from 5 to 2000 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 800, and 1600 ng/mL) in the same manner as the calibration standards.[4]

Data Presentation

The following table summarizes the quantitative performance of a similar LC-MS/MS method for aloesone, a structurally related chromone. These values can be considered as target performance characteristics for the this compound method.

Table 1: Quantitative Performance Data for Aloesone Analysis

| Parameter | Value | Reference |

| Linearity Range | 5–2000 ng/mL | [4] |

| Regression Equation | y = 0.00182x + 0.00124 | [4] |

| Correlation Coefficient (r) | 0.9945 | [4] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |

| Intraday Accuracy | 97.9 to 104.5% | [4] |

| Interday Accuracy | 92.0 to 98.5% | [4] |